Cas no 457097-82-4 ((R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine)

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine
- (3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine
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- インチ: 1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1
- InChIKey: SBSSXCKDVHHANA-LLVKDONJSA-N
- ほほえんだ: N1(CC[C@H](C1)N)CC1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 152
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 29.3
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 242.7±8.0 °C at 760 mmHg
- フラッシュポイント: 96.2±13.6 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520577-1g |
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine |
457097-82-4 | 97% | 1g |
$370 | 2024-07-16 | |
Fluorochem | 064244-1g |
R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine |
457097-82-4 | 95% | 1g |
£330.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772827-1g |
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine |
457097-82-4 | 98% | 1g |
¥17278.00 | 2024-05-13 |
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amineに関する追加情報
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine: A Comprehensive Overview
Introduction to (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, also known by its CAS number 457097-82-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug discovery and development. The molecule features a cyclohexylmethyl group attached to the pyrrolidine ring at the 1-position, with an amine functional group at the 3-position. This unique structure contributes to its diverse chemical and biological properties.
Chemical Structure and Synthesis
The synthesis of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine involves a series of well-established organic reactions, including alkylation, cyclization, and stereoselective synthesis techniques. The compound's chiral center at the 3-position is critical for its biological activity, as stereochemistry often plays a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of a molecule. Recent advancements in asymmetric synthesis have enabled the efficient production of this enantiomerically pure compound, which is essential for its application in drug development.
Pharmacological Properties
Research into the pharmacological properties of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine has revealed its potential as a modulator of various biological targets. Studies have shown that this compound exhibits affinity for certain G protein-coupled receptors (GPCRs), making it a promising candidate for treating conditions such as pain, inflammation, and neurodegenerative diseases. Recent findings from in vitro and in vivo experiments highlight its ability to influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Applications in Drug Development
The compound's versatility has led to its exploration in several therapeutic areas. For instance, preclinical studies suggest that (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine may serve as a lead compound for developing novel analgesics with reduced side effects compared to traditional opioids. Additionally, its potential role in modulating neuroprotective pathways makes it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Toxicological Profile
Understanding the safety profile of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine is crucial for its progression into clinical trials. Recent toxicological studies indicate that the compound exhibits low acute toxicity and demonstrates good tolerability at therapeutic doses. However, further research is required to evaluate its long-term safety profile and potential for bioaccumulation.
Future Directions
The future of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine lies in its continued exploration as a drug candidate across various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into clinically relevant treatments. Furthermore, advancements in computational chemistry and artificial intelligence are likely to enhance our understanding of this compound's interactions with biological systems.
Conclusion
In summary, (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, with its CAS number 457097-82-4, represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique chemical structure, coupled with promising pharmacological properties, positions it as a significant player in the field of drug discovery.
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